

Elucidation of ARS-1620 Intermediate Structures: A Technical Guide

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Compound of Interest

Compound Name: ARS-1620 intermediate

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Abstract

ARS-1620 is a potent and selective covalent inhibitor of the KRAS G12C mutant, a key driver in various cancers. Its development marked a significant breakthrough in targeting a protein long considered "undruggable." This technical guide provides an in-depth exploration of the core synthetic strategies and key intermediates involved in the synthesis of ARS-1620. While specific proprietary details of the exact synthetic route are not fully available in the public domain, this document pieces together a chemically sound pathway based on analogous syntheses of quinazoline-based inhibitors and patent literature. This guide will detail the logical steps for the construction of the ARS-1620 scaffold, identify probable intermediate structures, and provide representative experimental protocols for the key chemical transformations.

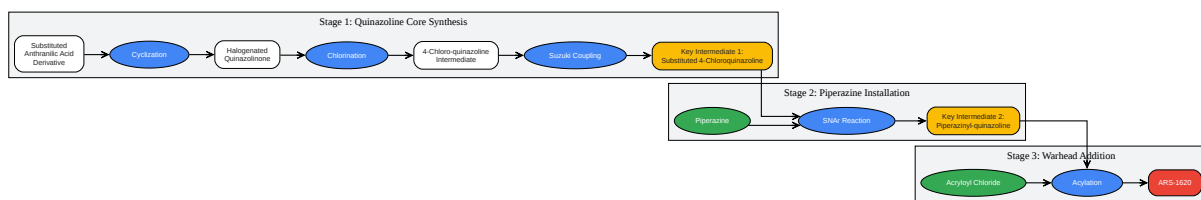
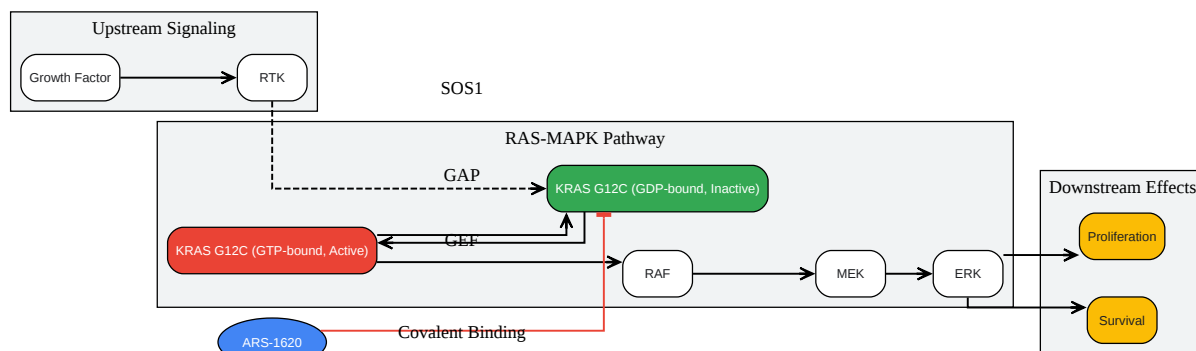
Introduction to ARS-1620 and its Mechanism of Action

ARS-1620 is a quinazoline-based small molecule that irreversibly binds to the mutant cysteine residue at position 12 of the KRAS G12C protein. This covalent modification locks the protein in an inactive, GDP-bound state, thereby inhibiting downstream signaling pathways responsible for tumor cell proliferation and survival. The development of ARS-1620 was a significant advancement from its predecessor, ARS-853, exhibiting improved potency and drug-like

properties.^{[1][2]} The core structure of ARS-1620 features a substituted quinazoline ring, a piperazine linker, and a reactive acrylamide warhead.

Signaling Pathway Inhibition by ARS-1620

The binding of ARS-1620 to KRAS G12C disrupts the RAS-RAF-MEK-ERK signaling cascade, a critical pathway for cell growth and division. The following diagram illustrates the inhibitory action of ARS-1620.



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References

- 1. Design, Synthesis, and In Silico Insights of new 4-Piperazinylquinolines as Antiproliferative Agents against NCI Renal Cancer Cell Lines - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 2. KRasG12C inhibitors in clinical trials: a short historical perspective - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
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